N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
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Overview
Description
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide is a complex organic compound that belongs to the class of naphthamides. This compound is characterized by its unique structure, which includes a naphthalene ring attached to a phenyl ring that is further substituted with a pyrimidine moiety. The presence of both aromatic and heterocyclic components in its structure makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions to yield 4-(ethylamino)-6-methylpyrimidine.
Coupling with Aniline Derivative: The pyrimidine intermediate is then coupled with 4-aminophenyl-1-naphthamide. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research into its pharmacological properties has shown promise in the development of new therapeutic agents. Its interactions with specific enzymes and receptors are of particular interest.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism by which N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
- N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
- N-(4-((4-(ethylamino)-6-chloropyrimidin-2-yl)amino)phenyl)-1-naphthamide
Uniqueness
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the naphthamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-3-25-22-15-16(2)26-24(29-22)28-19-13-11-18(12-14-19)27-23(30)21-10-6-8-17-7-4-5-9-20(17)21/h4-15H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTSMQVJIMUYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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